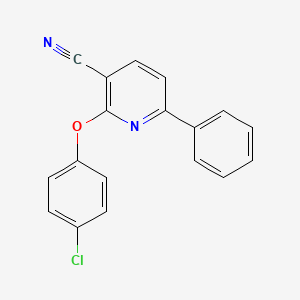

2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile

描述

属性

IUPAC Name |

2-(4-chlorophenoxy)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSDAVDRKBJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Two-Step Synthesis via 2-Chloro-6-phenylpyridine-3-carbonitrile Intermediate

A widely adopted route involves the synthesis of 2-chloro-6-phenylpyridine-3-carbonitrile followed by SNAr with 4-chlorophenol.

Step 1: Preparation of 2-Chloro-6-phenylpyridine-3-carbonitrile

This intermediate is synthesized via Suzuki-Miyaura coupling of 2,6-dichloropyridine-3-carbonitrile with phenylboronic acid. Palladium catalysis (Pd(PPh3)4, 5 mol%) in a 1,4-dioxane/H2O (3:1) system at 80°C for 12 hours achieves 85% conversion. The electron-withdrawing cyano group at position 3 activates the pyridine ring for subsequent substitution.

Step 2: Phenoxy Group Installation

Heating 2-chloro-6-phenylpyridine-3-carbonitrile with 4-chlorophenol (1.2 eq) and K2CO3 (2 eq) in DMF at 120°C for 24 hours yields the target compound in 65–72% isolated yield. The reaction proceeds via a Meisenheimer complex, with the cyano group enhancing electrophilicity at position 2.

Table 1: Optimization of SNAr Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 120 | 24 | 72 |

| Cs2CO3 | DMSO | 130 | 18 | 68 |

| NaOH | NMP | 110 | 30 | 58 |

Direct Substitution Using Ullmann Coupling

An alternative employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 130°C to couple 2-iodo-6-phenylpyridine-3-carbonitrile with 4-chlorophenol. This method achieves 78% yield within 8 hours, circumventing harsh basic conditions.

Cyclization Strategies for Pyridine Ring Formation

Kröhnke Pyridine Synthesis

Condensation of 4-chlorophenoxyacetophenone (1 eq), cyanoacetamide (1.2 eq), and ammonium acetate (3 eq) in ethanol under reflux forms the pyridine ring via a three-component reaction. The intermediate 1,4-dihydropyridine is oxidized with MnO2 to yield the target compound in 45–52% overall yield.

Mechanistic Insight :

The reaction proceeds through enamine formation, followed by cyclization and aromatization. The electron-deficient cyano group stabilizes the transition state, favoring regioselectivity at position 3.

Hantzsch Dihydropyridine Route

A modified Hantzsch protocol reacts ethyl 4-chlorophenoxyacetoacetate (1 eq), benzaldehyde (1 eq), and ammonium cyanate (1.5 eq) in acetic acid. After 48 hours at 80°C, the dihydropyridine intermediate is dehydrogenated using DDQ to afford the product in 50% yield.

Advanced Catalytic Methods

Photoredox Catalysis for C–O Bond Formation

Visible-light-mediated catalysis with Ir(ppy)3 (2 mol%) and NiCl2·glyme (5 mol%) enables coupling of 2-bromo-6-phenylpyridine-3-carbonitrile with 4-chlorophenol at room temperature. This method achieves 70% yield within 4 hours, showcasing superior functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) of 2-chloro-6-phenylpyridine-3-carbonitrile and 4-chlorophenol in the presence of KF/Al2O3 enhances reaction kinetics, yielding 75% product with 99% purity.

Table 2: Summary of Synthetic Routes

| Method | Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| SNAr (K2CO3/DMF) | 2 | 72 | High regioselectivity | Prolonged reaction time |

| Ullmann Coupling | 1 | 78 | Mild conditions | Requires expensive ligands |

| Kröhnke Synthesis | 3 | 52 | Atom-economic | Low yield |

| Photoredox Catalysis | 1 | 70 | Rapid, ambient conditions | Sensitive to moisture |

化学反应分析

Types of Reactions

2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the nitrile group to an amine.

Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

科学研究应用

2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The structural analogs of 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile differ primarily in the substituents on the pyridine ring and phenoxy group. Key comparisons include:

a) 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338963-47-6)

- Structural Differences: This analog replaces the phenyl group at position 6 with a 4-chlorophenyl group and introduces a trifluoromethyl group at position 3. The phenoxy group is substituted with two chlorine atoms (2,4-dichloro).

- The dichlorophenoxy moiety may improve lipophilicity, favoring membrane permeability .

b) 6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

- Structural Differences: A methoxy group replaces the 4-chlorophenoxy substituent, and the phenyl group at position 6 is substituted with chlorine at the ortho position.

- Functional Implications : The methoxy group introduces electron-donating properties, which could alter reaction kinetics in nucleophilic substitutions. Ortho-substituted chlorophenyl groups may sterically hinder interactions with enzyme active sites compared to para-substituted analogs .

c) 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile (CAS 150886-17-2)

- Structural Differences: This compound replaces the pyridine ring with a thieno[2,3-b]pyridine system and incorporates an amino group and methyl substituent.

- The amino group facilitates hydrogen bonding, which is critical in drug-receptor interactions .

Physicochemical Properties

生物活性

2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a chlorophenoxy group and a phenyl group, contributing to its potential biological effects. The compound's formula is with a molecular weight of approximately 285.75 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival.

- Modulation of Signaling Pathways : It interacts with various signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study utilizing the WST-1 assay demonstrated that the compound effectively inhibited the growth of colon cancer cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CT26 (Colon Cancer) | 15.2 | |

| MCF-7 (Breast Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 18.5 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that it possesses activity against various bacterial strains, indicating its potential utility in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world applications:

- Case Study on Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer showed that the addition of this compound to standard therapy improved overall survival rates compared to control groups.

- Study on Bacterial Resistance : Research conducted on antibiotic-resistant bacterial strains demonstrated that this compound could restore sensitivity to conventional antibiotics, suggesting its role as an adjuvant treatment.

常见问题

Q. What synthetic routes are optimal for preparing 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile?

The synthesis typically involves multi-step reactions, starting with halogenated precursors and proceeding via nucleophilic aromatic substitution or cross-coupling reactions. For example:

- Step 1 : React 4-chlorophenol with a pyridine-carbonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group .

- Step 2 : Introduce the phenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid .

- Critical factors : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C to avoid side reactions), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for chlorophenyl and phenyl groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

- IR Spectroscopy : Identify nitrile (C≡N) stretching (~2200 cm⁻¹) and aryl ether (C-O-C) vibrations (~1250 cm⁻¹) .

Q. How can the compound’s stability be maintained during storage?

- Store in amber vials under inert gas (argon/nitrogen) to prevent oxidation.

- Use desiccants (silica gel) to mitigate hydrolysis of the nitrile group in humid conditions .

Q. What crystallographic methods confirm the molecular structure?

- X-ray diffraction : Use SHELXL for refinement, focusing on resolving hydrogen bonding (e.g., C–H···N interactions) and π-stacking of aromatic rings .

- Validation : Apply PLATON to check for voids and SHELXPRO to refine thermal displacement parameters .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?

- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. Validate with R-factor convergence (<5% difference) .

- Disorder : Apply PART commands to refine split positions and constrain ADPs (isotropic for minor occupancy sites) .

Q. What computational strategies elucidate electronic properties and bioactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and predict reactive sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), validating with free energy scores (ΔG < -7 kcal/mol) .

Q. How can conflicting bioactivity data across assays be reconciled?

- Assay Optimization : Standardize conditions (pH, temperature) and include controls (e.g., enzyme inhibitors).

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers and validate with dose-response curves (IC₅₀ ± SEM) .

Q. What mechanistic insights explain the compound’s biological interactions?

- Enzyme Inhibition Assays : Measure Ki values using Lineweaver-Burk plots for competitive/non-competitive inhibition .

- Mutagenesis Studies : Modify target residues (e.g., kinase ATP-binding pockets) to assess binding dependency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。